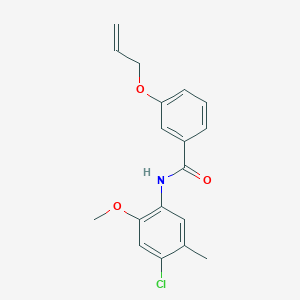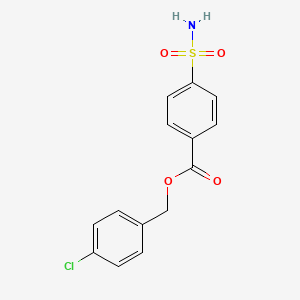![molecular formula C16H14N2O4 B4411018 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411018.png)
3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
Übersicht
Beschreibung
3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as ACA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACA is a small molecule that belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. The anti-viral activity of this compound is thought to be due to its ability to inhibit viral replication by interfering with viral entry, fusion, and maturation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the PI3K/Akt signaling pathway. Additionally, this compound has been shown to inhibit the replication of influenza virus and HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is its broad range of potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. Additionally, this compound is a small molecule that can be easily synthesized and modified, allowing for the development of new derivatives with improved properties.
One limitation of this compound is its limited solubility in water, which can make it difficult to use in some experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One direction is the development of novel derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and viral infections should be explored. Finally, the development of new delivery methods, such as nanoparticles, could increase the efficacy of this compound and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to possess anti-viral activity against influenza virus and HIV-1.
Eigenschaften
IUPAC Name |
[3-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-12-6-4-5-11(9-12)16(21)18-14-8-3-2-7-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRTSJOAKLDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)
![2-methoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4410943.png)

amine hydrochloride](/img/structure/B4410953.png)
![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4410967.png)
![4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone](/img/structure/B4410975.png)

![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)


![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![2-[(5-bromo-2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4411036.png)